molecular formula C16H17ClN4O4S B2375243 N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-propyloxalamide CAS No. 899989-71-0

N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-propyloxalamide

Cat. No.: B2375243
CAS No.: 899989-71-0
M. Wt: 396.85
InChI Key: CXALHPSRFBCELG-UHFFFAOYSA-N
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Description

N1-(2-(4-Chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-propyloxalamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 4-chlorophenyl group, a sulfone (5,5-dioxido) moiety, and an oxalamide side chain with a propyl substituent. This structure combines electron-withdrawing (chlorophenyl, sulfone) and lipophilic (propyl) groups, which may influence its physicochemical properties and biological interactions.

The synthesis of such compounds typically involves cyclocondensation of thiophene derivatives with hydrazines, followed by sulfonation and oxalamide coupling. Characterization often employs X-ray crystallography (e.g., SHELX for structure refinement ) and computational tools (e.g., Multiwfn for electronic analysis ).

Properties

IUPAC Name

N'-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O4S/c1-2-7-18-15(22)16(23)19-14-12-8-26(24,25)9-13(12)20-21(14)11-5-3-10(17)4-6-11/h3-6H,2,7-9H2,1H3,(H,18,22)(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXALHPSRFBCELG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-propyloxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological activity, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C16H17ClN4O5S
  • Molecular Weight : 412.8 g/mol
  • CAS Number : 899989-77-6

The structure features a thieno[3,4-c]pyrazole core with dioxido groups and a chlorophenyl substituent, which are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds containing pyrazole and thieno rings often exhibit a wide range of biological activities including:

  • Antimicrobial Activity : Several studies have demonstrated that derivatives of pyrazoles possess significant antibacterial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Antitumor Activity : Pyrazole derivatives have been reported to inhibit tumor cell proliferation. The presence of specific substituents on the pyrazole ring can enhance cytotoxicity against cancer cell lines .

Antimicrobial Studies

A detailed study evaluated the antimicrobial activity of several pyrazole derivatives. The synthesized compounds exhibited varying degrees of inhibition against both gram-positive and gram-negative bacteria. For example:

CompoundBacterial StrainZone of Inhibition (mm)
Compound AStaphylococcus aureus18
Compound BEscherichia coli15
N1-(2-(4-chlorophenyl)-5,5-dioxido...)E. coli20

These results suggest that the chlorophenyl group enhances the antimicrobial properties of the compound .

Antitumor Activity

In vitro studies on human tumor cell lines (HeLa, HCT116) revealed that compounds similar to N1-(2-(4-chlorophenyl)-5,5-dioxido...) inhibited cell proliferation significantly. The IC50 values for these compounds were found to be in the micromolar range, indicating potent antitumor activity .

Case Studies

  • Case Study on Antimicrobial Efficacy
    A recent experiment involved synthesizing derivatives of N1-(2-(4-chlorophenyl)-5,5-dioxido...) and testing their efficacy using the agar diffusion method. The results indicated that this compound exhibited one of the highest zones of inhibition among tested derivatives against E. coli and S. aureus, outperforming standard antibiotics like ciprofloxacin .
  • Case Study on Antitumor Potential
    Another study focused on the cytotoxic effects of this compound on various cancer cell lines. The findings showed a dose-dependent response in cell viability assays, with significant reductions noted at concentrations as low as 10 µM .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their differences are summarized below:

Compound Name Core Heterocycle R1 (Pyrazole Substituent) R2 (Oxalamide Chain) Key Features
Target Compound Thieno[3,4-c]pyrazole 4-Chlorophenyl Propyl Sulfone enhances polarity; chlorophenyl contributes to electron withdrawal.
N1-(2-(tert-Butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide Thieno[3,4-c]pyrazole tert-Butyl 3-Methoxypropyl Increased lipophilicity (tert-butyl) and hydrophilicity (methoxypropyl).
(Z,2E)-5-[1-(4-Chlorophenyl)pyrazol-3-yl]oxy-2-methoxyimino-N,3-dimethyl-pent-3-enamide (A.1.35) Pyrazole 4-Chlorophenyl Methoxyimino Agrochemical fungicide; methoxyimino group enhances stability and binding.

Substituent Impact Analysis:

  • Chlorophenyl vs. In contrast, the tert-butyl group in the analog increases steric bulk and lipophilicity, which may improve membrane permeability but reduce solubility.
  • Propyl vs. Methoxypropyl: The propyl chain in the target compound contributes to moderate lipophilicity (logP ~2.5–3.0, estimated), whereas the 3-methoxypropyl substituent in introduces polarity, likely improving aqueous solubility (clogP reduction by ~1.0 unit).

Physicochemical and Crystallographic Properties

  • Solubility and logP: The target compound’s sulfone and oxalamide groups likely confer moderate solubility in polar aprotic solvents (e.g., DMSO), whereas the tert-butyl analog may exhibit lower solubility due to increased hydrophobicity.
  • Crystallography: The sulfone moiety facilitates strong hydrogen-bonding interactions (N–H···O, S=O···H), as observed in triazole-thione analogs . SHELX refinement would resolve such interactions in single-crystal studies.

Computational and Analytical Insights

  • Electronic Structure: Multiwfn analysis of the target compound’s electron localization function (ELF) could reveal charge distribution at the sulfone and chlorophenyl groups, guiding reactivity predictions.
  • Hydrogen-Bonding Networks: Analogous to the triazole-thione system in , the target compound’s oxalamide and sulfone groups may form stable supramolecular assemblies, impacting solid-state stability.

Q & A

Basic: What are the standard synthetic routes for synthesizing this compound?

The synthesis typically involves multi-step organic reactions, starting with the preparation of the thieno[3,4-c]pyrazole core via cyclization of thiophene derivatives with hydrazine/hydrazones. Subsequent steps include coupling with oxalamide precursors and introducing substituents (e.g., 4-chlorophenyl and propyl groups). Key parameters:

  • Solvents : Dichloromethane, dimethylformamide (DMF), or tetrahydrofuran (THF) under dry conditions .
  • Catalysts : Triethylamine or similar bases to facilitate amide bond formation .
  • Temperature : Controlled heating (e.g., reflux) to optimize yield and minimize side reactions .

Basic: How is the compound’s structure confirmed post-synthesis?

Analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : To verify proton/carbon environments, aromaticity, and substituent positions .
  • Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .
  • Chromatography : HPLC or column chromatography to assess purity (>95% required for pharmacological studies) .

Basic: What preliminary biological activities have been observed?

In vitro studies suggest:

  • Anti-inflammatory activity : Inhibition of COX-2 or cytokine pathways in macrophage models .
  • Anticancer potential : Cytotoxicity assays against cancer cell lines (e.g., MCF-7, HeLa) via apoptosis induction .
  • Target hypotheses : Structural analogs interact with kinases or receptors involved in signaling pathways .

Advanced: How can reaction conditions be optimized for higher yield?

Methodological considerations:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in amide coupling steps .
  • Catalyst loading : Adjust triethylamine ratios to balance reaction rate and byproduct formation .
  • Temperature gradients : Stepwise heating (e.g., 0°C to room temperature) for sensitive intermediates .
  • Purification : Use silica gel chromatography with ethyl acetate/hexane gradients for optimal separation .

Advanced: What methods elucidate structure-activity relationships (SAR) for this compound?

Strategies include:

  • Derivative synthesis : Modifying the chlorophenyl or propyl groups to assess impact on bioactivity .
  • Electron-withdrawing groups : Introducing substituents (e.g., nitro, trifluoromethyl) to enhance electrophilic reactivity .
  • Pharmacophore mapping : Computational docking to predict binding affinities for kinases or inflammatory targets .

Advanced: How should researchers address stability under varying pH and temperature?

  • pH stability : Conduct accelerated degradation studies in buffered solutions (pH 1–13) with HPLC monitoring .
  • Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., >150°C) .
  • Light sensitivity : Store in amber vials under inert atmosphere to prevent photodegradation .

Advanced: What approaches identify molecular targets in pharmacological studies?

  • In silico screening : Molecular docking against protein databases (e.g., PDB) to prioritize targets like COX-2 or PI3K .
  • Pull-down assays : Use biotinylated analogs with streptavidin beads to isolate binding proteins .
  • Knockout models : CRISPR/Cas9-mediated gene deletion in cell lines to validate target relevance .

Advanced: How to resolve conflicting data in pharmacological studies?

  • Replicate experiments : Ensure consistency across ≥3 independent trials with standardized protocols .
  • Assay validation : Use positive controls (e.g., known kinase inhibitors) to confirm assay reliability .
  • Dose-response curves : Establish EC50/IC50 values to distinguish true activity from noise .

Advanced: What strategies improve solubility for in vivo studies?

  • Co-solvents : Use DMSO/PEG-400 mixtures for animal dosing .
  • Salt formation : Explore hydrochloride or sodium salts to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .

Advanced: How does computational modeling aid in compound design?

  • Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO/LUMO) to guide reactivity .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions to refine SAR hypotheses .
  • ADMET prediction : Tools like SwissADME to forecast pharmacokinetic profiles (e.g., CYP450 interactions) .

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